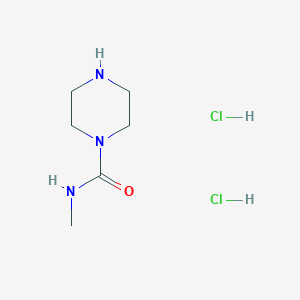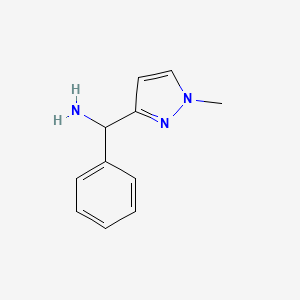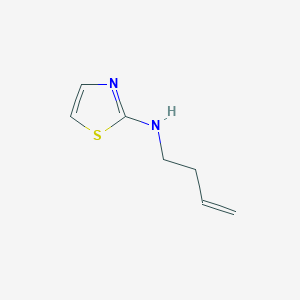
N-(But-3-en-1-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-3-en-1-yl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
The synthesis of N-(But-3-en-1-yl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-buten-1-amine with thiazole-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethylformamide . Industrial production methods may involve more efficient and scalable processes, such as one-pot multicomponent reactions or microwave irradiation techniques .
Analyse Chemischer Reaktionen
N-(But-3-en-1-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
N-(But-3-en-1-yl)thiazol-2-amine has several scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole-containing compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: Thiazoles are used in the production of dyes, pigments, and rubber vulcanization accelerators.
Wirkmechanismus
The mechanism of action of N-(But-3-en-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they may inhibit bacterial enzymes, leading to antibacterial effects, or modulate signaling pathways involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
N-(But-3-en-1-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
N-but-3-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-2-3-4-8-7-9-5-6-10-7/h2,5-6H,1,3-4H2,(H,8,9) |
InChI-Schlüssel |
VFFCNJAPLVYTAB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCNC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)

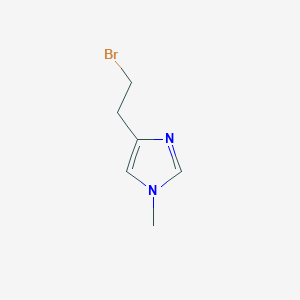
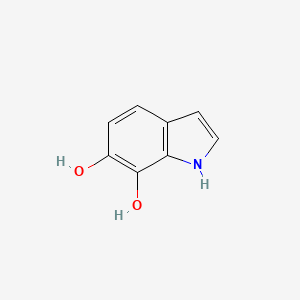
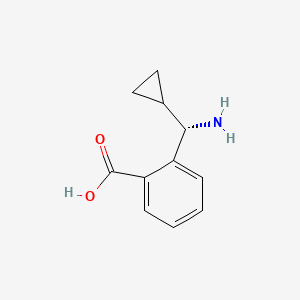
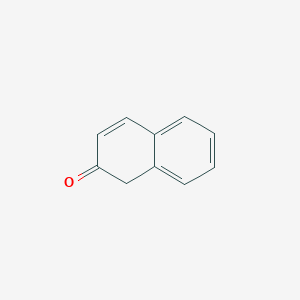

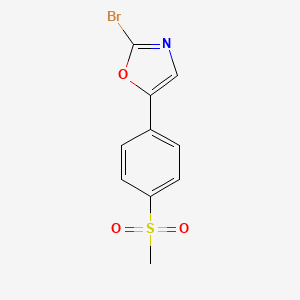
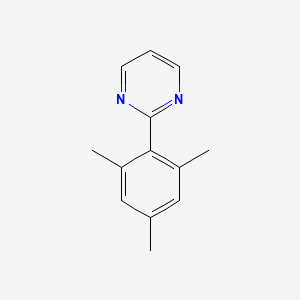
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
